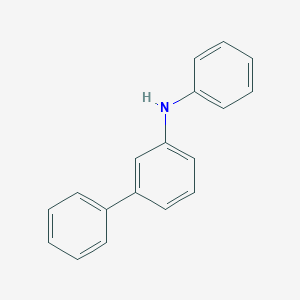

N-Phenyl-3-biphenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Phenyl-3-biphenylamine is a chemical compound with the molecular formula C18H15N . It is also known by the synonyms 3-Anilinobiphenyl and is used for research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 245.33 and a melting point of 92 degrees Celsius . It is soluble in toluene .科学的研究の応用

Syntheses and Analytical Characterizations

- A study by Wallach et al. (2016) describes the syntheses and analytical characterizations of various N-alkyl-arylcyclohexylamines, including derivatives related to N-Phenyl-3-biphenylamine. These compounds are notable for their use in the identification of new substances of abuse (Wallach et al., 2016).

Bioassay and Toxicity Studies

- In a study by an unnamed author (1982), the compound 2-Biphenylamine, a chemical related to this compound, was used in carcinogenesis bioassays. This research is crucial for understanding the potential health risks associated with these compounds (Author, 1982).

Analytical Profiles in Biological Matrices

- Research by De Paoli et al. (2013) explored the analytical profiles of psychoactive arylcyclohexylamines, including compounds related to this compound, in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

Biomarker Detection in Human Urine

- A study by Qin and Yan (2018) presented a method for detecting phenylamine, a molecule related to this compound, in human urine using a lanthanide functionalized organic-inorganic hybrid material (Qin & Yan, 2018).

Multiphoton Ionization Mass Spectrometric Studies

- Lichtin et al. (1983) conducted multiphoton ionization fragmentation studies on a bichromophoric molecule similar to this compound, providing insights into the fragmentation behavior of these types of compounds (Lichtin et al., 1983).

Synthesis and Characterization

- McLaughlin et al. (2017) explored the synthesis and characterization of phenmetrazine analogs like 3-fluorophenmetrazine, which are chemically similar to this compound. This research aids in understanding the chemical properties and differentiation of these compounds (McLaughlin et al., 2017).

Brain-specific Delivery of Radioiodinated Compounds

- Tedjamulia et al. (1985) evaluated the potential of radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals, showcasing an important application in neuroscience and imaging (Tedjamulia et al., 1985).

Solid Phase Extraction Applications

- A study by Moraes et al. (2003) discussed the synthesis of biphenilaminepropylsilica and biphenilaminepropylsilicatitania for use as sorbents in solid phase extraction, illustrating the application of these compounds in analytical chemistry (Moraes et al., 2003).

Safety and Hazards

作用機序

Target of Action

N-Phenyl-3-biphenylamine is a complex organic compound with the molecular formula C18H15N It’s worth noting that similar compounds, such as diphenylamines, have been used as fungicides .

Mode of Action

Phenylamine compounds, in general, are known to form hydrogen bonds due to the electronegativity of the nitrogen atom . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that diphenylamines, which are structurally similar, have been found to inhibit the biosynthesis of carotenoids .

Pharmacokinetics

The compound’s molecular weight (24533 g/mol ) and structure could potentially influence its bioavailability.

Result of Action

It’s worth noting that similar compounds, such as diphenylamines, have been used for their fungicidal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, substituted diphenylamines, which are structurally similar, have been found in various environmental mediums, including wastewater, biosolids, and sediments . These compounds are known for their stability at high temperature, low biodegradation, low water solubility, and low vapor pressure , which could potentially influence the action of this compound in different environments.

特性

IUPAC Name |

N,3-diphenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAYWJUCAONYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609098 |

Source

|

| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198275-79-5 |

Source

|

| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)